Ethyl 4-dimethylaminobenzoate
Ethyl 4-dimethylaminobenzoate
Ethyl 4-(dimethylamino)benzoate (Et-PABA) is a hydrophilic polymer, which can also be used as a derivate of 4-aminobenzoate. It is majorly used as a photo-initiator with a strong estrogenic activity, which finds application as an ultraviolet filter in sunscreens.
Ethyl 4-(dimethylamino)benzoate is a photoinitiator in visible light system.
Parbenate is a benzoate ester that is ethyl benzoate substituted by a dimethylamino group at position 4. It is a benzoate ester, a tertiary amino compound and an ethyl ester.
Ethyl 4-(dimethylamino)benzoate is a photoinitiator in visible light system.
Parbenate is a benzoate ester that is ethyl benzoate substituted by a dimethylamino group at position 4. It is a benzoate ester, a tertiary amino compound and an ethyl ester.
Brand Name:
Vulcanchem
CAS No.:
10287-53-3
VCID:
VC20916370
InChI:
InChI=1S/C11H15NO2/c1-4-14-11(13)9-5-7-10(8-6-9)12(2)3/h5-8H,4H2,1-3H3
SMILES:
CCOC(=O)C1=CC=C(C=C1)N(C)C
Molecular Formula:
C11H15NO2
Molecular Weight:
193.24 g/mol
Ethyl 4-dimethylaminobenzoate
CAS No.: 10287-53-3
Cat. No.: VC20916370
Molecular Formula: C11H15NO2
Molecular Weight: 193.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Ethyl 4-(dimethylamino)benzoate (Et-PABA) is a hydrophilic polymer, which can also be used as a derivate of 4-aminobenzoate. It is majorly used as a photo-initiator with a strong estrogenic activity, which finds application as an ultraviolet filter in sunscreens. Ethyl 4-(dimethylamino)benzoate is a photoinitiator in visible light system. Parbenate is a benzoate ester that is ethyl benzoate substituted by a dimethylamino group at position 4. It is a benzoate ester, a tertiary amino compound and an ethyl ester. |
|---|---|
| CAS No. | 10287-53-3 |
| Molecular Formula | C11H15NO2 |
| Molecular Weight | 193.24 g/mol |
| IUPAC Name | ethyl 4-(dimethylamino)benzoate |
| Standard InChI | InChI=1S/C11H15NO2/c1-4-14-11(13)9-5-7-10(8-6-9)12(2)3/h5-8H,4H2,1-3H3 |
| Standard InChI Key | FZUGPQWGEGAKET-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC=C(C=C1)N(C)C |
| Canonical SMILES | CCOC(=O)C1=CC=C(C=C1)N(C)C |
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